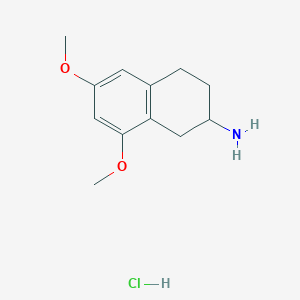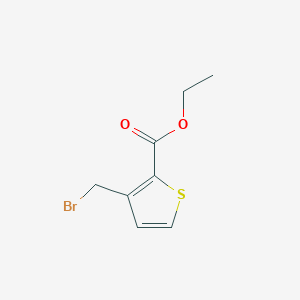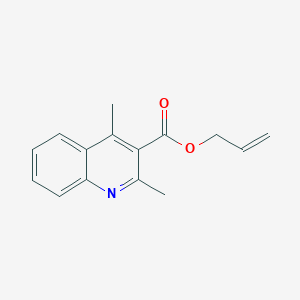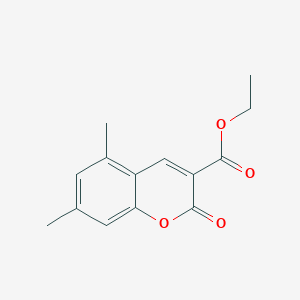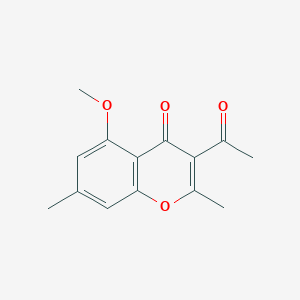![molecular formula C14H14N2O2 B11866921 Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate CAS No. 26862-72-6](/img/structure/B11866921.png)
Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-ジヒドロ-1H-ピロロ[3,2-b]キノリン-1-カルボン酸エチルは、ピロロキノリン類に属する複素環式化合物です。
準備方法
合成経路と反応条件
2,3-ジヒドロ-1H-ピロロ[3,2-b]キノリン-1-カルボン酸エチルの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つには、酸性または塩基性条件下での適切な前駆体の環化が含まれます。 たとえば、エタノール-酢酸溶媒系中で還流させることにより、2-クロロメチルキノリン-3-カルボン酸エチルと各種アミンを反応させることで、目的の化合物を得ることができます 。 別の方法には、溶媒を使用しない酸触媒反応であるフラインダー縮合があります .
工業生産方法
この化合物の工業生産方法については、文献に広く記載されていません。 大規模有機合成の原則、例えば、反応条件の最適化、費用対効果の高い試薬の使用、高収率の確保などが、その生産に適用されます。
化学反応の分析
反応の種類
2,3-ジヒドロ-1H-ピロロ[3,2-b]キノリン-1-カルボン酸エチルは、次のものを含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、酸化されてキノリン誘導体を生成することができます。
還元: 還元反応によってジヒドロ誘導体が生成される可能性があります。
置換: 求核置換反応によって、分子にさまざまな官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬は、塩基性または酸性条件下で使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってキノリン誘導体が生成され、還元によってジヒドロ誘導体が生成される可能性があります。
科学研究における用途
2,3-ジヒドロ-1H-ピロロ[3,2-b]キノリン-1-カルボン酸エチルは、科学研究においていくつかの用途があります。
科学的研究の応用
Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an antileishmanial agent.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmacology: Research into its pharmacokinetic properties and stability in biological fluids is ongoing.
作用機序
2,3-ジヒドロ-1H-ピロロ[3,2-b]キノリン-1-カルボン酸エチルの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、特定の酵素または受容体を阻害することが示されており、その生物学的効果につながります。 正確な経路と分子標的は、特定の用途や使用状況によって異なる可能性があります .
類似化合物との比較
類似化合物
2,3-ジヒドロ-1H-ピロロ[3,4-b]キノリン-1-オン: この化合物は、同様の構造的特徴を持ち、その薬理学的特性についても研究されています.
ピロロ[3,4-b]キノリン-1-オン誘導体: これらの誘導体は、潜在的な薬理学的活性を調べています.
独自性
2,3-ジヒドロ-1H-ピロロ[3,2-b]キノリン-1-カルボン酸エチルは、その反応性と生物学的活性を影響を与える可能性のある特定のエチルエステル官能基によってユニークです。 これにより、さまざまな科学分野で標的を絞った研究開発に役立つ貴重な化合物となっています。
特性
CAS番号 |
26862-72-6 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC名 |
ethyl 2,3-dihydropyrrolo[3,2-b]quinoline-1-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)16-8-7-12-13(16)9-10-5-3-4-6-11(10)15-12/h3-6,9H,2,7-8H2,1H3 |
InChIキー |
PPMUTDCSFJUILM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC2=NC3=CC=CC=C3C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine](/img/structure/B11866843.png)

